Navigating Fluorine's Influence: A Technical Guide to 2,3-Difluoro-D-Phenylalanine
Navigating Fluorine's Influence: A Technical Guide to 2,3-Difluoro-D-Phenylalanine
An In-depth Physicochemical and Application-Focused Whitepaper for Researchers and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination
In the landscape of modern medicinal chemistry and peptide design, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone for enhancing pharmacological properties. The substitution of hydrogen with fluorine, a bioisostere of similar size yet vastly different electronic character, can profoundly influence a molecule's metabolic stability, conformational preference, pKa, and binding affinity. 2,3-Difluoro-D-phenylalanine, a non-proteinogenic amino acid, stands as a prime example of this principle. Its unique substitution pattern on the aromatic ring offers a nuanced tool for researchers to probe and modulate biological systems. This guide provides a detailed exploration of the core physicochemical properties of 2,3-Difluoro-D-phenylalanine, outlines robust experimental protocols for its synthesis and characterization, and discusses its applications in advanced scientific research.
Core Physicochemical Properties
The introduction of two fluorine atoms onto the D-phenylalanine scaffold significantly alters its electronic and lipophilic properties. The strong electron-withdrawing nature of fluorine modulates the aromatic ring's electron density and can introduce unique intermolecular interactions, such as orthogonal multipolar C-F···C=O interactions, which can stabilize peptide secondary structures. A summary of its key physicochemical data is presented below. It is important to note that while some properties are well-documented, others are estimated based on closely related analogs due to a lack of direct experimental data in publicly available literature.
| Property | Value | Source / Basis |
| Molecular Formula | C₉H₉F₂NO₂ | Synblock[1] |
| Molecular Weight | 201.17 g/mol | Synblock[1] |
| CAS Number | 266360-59-2 | Synblock[1] |
| Appearance | White to off-white crystalline solid | (Expected) |
| Melting Point | ~255 - 275 °C (decomposes) | (Estimated based on related isomers)[2][3] |
| Boiling Point | Decomposes before boiling | (Expected for amino acids)[3][4][5] |
| pKa (Carboxylic Acid) | ~1.8 - 2.1 (estimated) | Based on Phenylalanine[3][6] |
| pKa (Amine) | ~8.9 - 9.1 (estimated) | Based on Phenylalanine[3][6] |
| logP (octanol/water) | ~ -1.2 to -1.8 (computed) | (Estimated based on related isomers)[3][7] |
| Solubility | Slightly soluble in water; soluble in DMSO, methanol | (Inferred from related compounds)[3][8] |
Note on pKa Estimation: The electron-withdrawing fluorine atoms are expected to increase the acidity of both the carboxylic acid and the ammonium group, resulting in slightly lower pKa values compared to the parent D-phenylalanine.
Molecular Structure
The spatial arrangement of atoms in 2,3-Difluoro-D-phenylalanine is fundamental to its function and interactions.
Caption: Molecular structure of 2,3-Difluoro-D-phenylalanine.
Spectroscopic and Chromatographic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the structural elucidation of fluorinated compounds. The presence of the spin-1/2 ¹⁹F nucleus provides an additional, highly sensitive spectroscopic window.
-
¹H NMR: The proton spectrum will be complex due to ¹H-¹H and ¹H-¹⁹F couplings. The aromatic protons will appear as complex multiplets. The α- and β-protons will also show couplings to the adjacent fluorine atoms on the ring.
-
¹³C NMR: The carbon signals of the aromatic ring will be split due to one-bond and two-bond C-F couplings (¹JCF and ²JCF), which are typically large. The signals for C2 and C3 will show the largest couplings.[9][10]
-
¹⁹F NMR: This is a key characterization technique. It provides a background-free spectrum where the chemical shifts are highly sensitive to the local electronic environment.[11] For 2,3-Difluoro-D-phenylalanine, two distinct resonances are expected for the fluorine atoms at the C2 and C3 positions, coupled to each other and to neighboring protons. The ¹⁹F chemical shift is a powerful probe for studying conformational changes and binding events when this amino acid is incorporated into peptides or proteins.[12][13]
Mass Spectrometry (MS)
Electron ionization (EI) or electrospray ionization (ESI) can be used. The molecular ion peak (M⁺ or [M+H]⁺) should be readily observable at m/z 201.17. Expected Fragmentation Pattern: A characteristic fragmentation pathway for amino acids is the loss of the carboxyl group (-COOH, 45 Da), leading to a significant fragment at m/z ~156. Further fragmentation of the aromatic ring and side chain would follow.[14][15][16][17]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the standard method for assessing the purity of 2,3-Difluoro-D-phenylalanine. A C18 column with a mobile phase gradient of water and acetonitrile, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid, provides excellent resolution. Chiral HPLC methods can be employed to resolve D- and L-enantiomers.
Experimental Protocols
Synthesis: Modified Erlenmeyer-Plöchl Synthesis
A common and robust method for synthesizing fluorinated phenylalanine analogs is the Erlenmeyer-Plöchl synthesis.[18][19] This involves the condensation of a substituted benzaldehyde with an N-acylglycine to form an azalactone, followed by reduction and hydrolysis.
Caption: General workflow for the synthesis of 2,3-Difluoro-DL-phenylalanine.
Step-by-Step Methodology:
-
Azalactone Formation: In a round-bottom flask, combine 2,3-difluorobenzaldehyde (1 eq.), N-acetylglycine (1 eq.), and anhydrous sodium acetate (1 eq.). Add acetic anhydride (3 eq.). Heat the mixture to 100-110 °C for 2-4 hours with constant stirring. Monitor the reaction by TLC.
-
Precipitation: Cool the reaction mixture to room temperature. Slowly add cold ethanol to precipitate the intermediate azalactone. Filter the solid and wash with cold ethanol and water.
-
Reduction & Hydrolysis: The azalactone is reduced (e.g., using Red-Al or catalytic hydrogenation) and then hydrolyzed under acidic or basic conditions to yield the racemic mixture of 2,3-Difluoro-DL-phenylalanine.
-
Purification: The crude product is purified by recrystallization from an aqueous ethanol solution to yield the final product.
Characterization: HPLC Purity Assessment
Objective: To determine the chemical purity of the synthesized 2,3-Difluoro-D-phenylalanine.
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample: ~1 mg/mL of the compound dissolved in a 50:50 mixture of Mobile Phase A and B.
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10 µL of the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Maintain 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes.
-
Monitor the elution profile at 214 nm and 254 nm.
-
Calculate purity based on the relative peak area of the main product.
Applications in Research and Drug Development
The unique physicochemical properties of 2,3-Difluoro-D-phenylalanine make it a valuable tool for scientists in several key areas:
-
¹⁹F NMR Probe for Structural Biology: When incorporated into a peptide or protein, the fluorine atoms serve as sensitive reporters for their local environment. Changes in the ¹⁹F NMR chemical shift can provide detailed information on protein folding, conformational changes, and the binding of ligands or other proteins without the need for larger, more disruptive labels.[12]
-
Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes. Replacing a C-H bond with a C-F bond at a metabolically vulnerable position can significantly increase the in vivo half-life of a peptide-based drug.
-
Modulating Receptor Binding and Potency: The electron-withdrawing nature of the fluorine atoms alters the electronic properties of the phenyl ring. This can change the way the amino acid side chain interacts with its binding pocket in a receptor or enzyme, potentially leading to enhanced binding affinity and biological activity.
-
Enzyme Inhibitors: As an unnatural amino acid, it can be incorporated into peptide mimics to create potent and selective enzyme inhibitors. Its unique structure can disrupt the normal catalytic mechanism of the target enzyme.
Conclusion
2,3-Difluoro-D-phenylalanine is more than just a modified amino acid; it is a precision tool for the modern researcher. Its distinct physicochemical properties, driven by the strategic placement of two fluorine atoms, provide a powerful means to enhance the stability of therapeutic peptides, probe complex biological interactions through ¹⁹F NMR, and design novel enzyme inhibitors. Understanding the fundamental characteristics and experimental protocols detailed in this guide is the first step for scientists and drug developers looking to leverage the full potential of fluorination in their research endeavors.
References
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Hauk, P. et al. (2025). Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors. Available at: [Link]
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Oldfield Group. (n.d.). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides and Proteins. University of Illinois. Available at: [Link]
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OSTI.GOV. (n.d.). The Mass Spectra of the a-,Amino Acids. Available at: [Link]
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YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Available at: [Link]
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chemeurope.com. (n.d.). Erlenmeyer-Plöchl azlactone and amino acid synthesis. Available at: [Link]
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ResearchGate. (n.d.). Fragmentation tree of phenylalanine computed from tandem MS data. Available at: [Link]
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YouTube. (2023). Fragmentation in Mass Spectrometry. Available at: [Link]
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PubChem. (n.d.). L-Phenylalanine. Available at: [Link]
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